molecular formula C9H5F3N2O B13597183 3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

3-(2,4,5-Trifluorophenyl)isoxazol-5-amine

Katalognummer: B13597183
Molekulargewicht: 214.14 g/mol
InChI-Schlüssel: BXVRQOCEVFRQKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an oxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C)

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:

    Continuous flow reactors: To maintain consistent reaction conditions

    Purification steps: Such as recrystallization or chromatography to isolate the desired product

    Safety measures: To handle the toxic and corrosive reagents used in the synthesis

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxazole derivatives

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

    Oxidation products: Oxazole derivatives with various functional groups

    Reduction products: Amine derivatives with potential biological activity

    Substitution products: Functionalized oxazole compounds with diverse applications

Wissenschaftliche Forschungsanwendungen

3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules

    Biology: Investigated for its potential as a bioactive compound in drug discovery

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammation

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Wirkmechanismus

The mechanism of action of 3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways

    Pathways: Modulation of pathways related to inflammation, cell proliferation, and apoptosis

    Effects: Inhibition of enzyme activity or receptor binding, leading to altered cellular responses

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,5-Trifluorophenylacetic acid
  • 2,4,5-Trifluorophenyl isocyanate
  • 2,4,5-Trifluorophenylacetonitrile

Uniqueness

3-(2,4,5-Trifluorophenyl)-1,2-oxazol-5-amine is unique due to its oxazole ring structure combined with the trifluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential bioactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H5F3N2O

Molekulargewicht

214.14 g/mol

IUPAC-Name

3-(2,4,5-trifluorophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H5F3N2O/c10-5-2-7(12)6(11)1-4(5)8-3-9(13)15-14-8/h1-3H,13H2

InChI-Schlüssel

BXVRQOCEVFRQKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)F)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.